Scientific Field: Gerontology
Application Summary: Psora-4 has been shown to increase longevity and health span in the nematode Caenorhabditis elegans.
Methods of Application: Psora-4 was identified as a lifespan-extending compound in a large, unbiased screen of 1280 compounds. The lifespan benefits of Psora-4 in C.
Results: Psora-4 increases the production of free radicals and modulates genes related to stress response.
Scientific Field: Neuroscience
Application Summary: Psora-4 has been found to enhance differentiation and maturation in neural progenitor cells (NPCs).
Methods of Application: A small-molecule selective blocker for Kv1.3, Psora-4, was added to the differentiation medium of cultured mouse NPCs to assess its effect on NPC differentiation efficiency.
Results: Psora-4 induced a significant increase in the percentage of neurons.
Psora-4, chemically known as 5-(4-Phenylbutoxy)psoralen, is a synthetic organic compound belonging to the class of psoralens. Its molecular formula is C21H18O4, and it has a molecular weight of approximately 334.37 g/mol . Psora-4 is characterized by the substitution of a 4-phenylbutoxy group at position 5 of the psoralen structure, enhancing its biological activity. This compound is primarily recognized for its potent inhibitory effects on voltage-gated potassium channels, particularly Kv1.3 .
Psora-4 acts as a potent and selective blocker of KV1.3 channels [, , ]. KV1.3 channels are voltage-gated potassium channels found in T cells, which are essential components of the immune system. These channels play a crucial role in regulating the electrical activity and calcium signaling within T cells []. Psora-4 preferentially binds to the inactivated state of the KV1.3 channel, preventing it from passing potassium ions and thereby affecting T cell function []. This can lead to reduced calcium influx, diminished cytokine production, and suppressed T cell proliferation [, ].
Psora-4 exhibits notable biological activities, primarily as a selective inhibitor of the Kv1.3 potassium channel. It has an effective concentration (EC50) of approximately 3 nM, demonstrating high potency and selectivity over other potassium channel subtypes such as Kv1.1, Kv1.2, Kv1.4, and Kv1.7 . This selectivity makes it a valuable tool for studying calcium signaling pathways in various cellular contexts and has implications for therapeutic development in autoimmune diseases and other conditions associated with dysregulated potassium channel activity .
The synthesis of Psora-4 typically involves multi-step organic synthesis techniques starting from psoralen derivatives. The general approach includes:
Specific reaction conditions can vary based on the starting materials used and desired yield .
Psora-4 has several applications in both research and potential therapeutic settings:
Interaction studies have shown that Psora-4 preferentially binds to the C-type inactivated state of the Kv1.3 channel, which is crucial for its mechanism of action . Additionally, research indicates that it may interact with other ion channels and cellular pathways, although these interactions require further investigation to fully understand their implications.
Several compounds share structural or functional similarities with Psora-4. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Primary Activity | Unique Features |
---|---|---|---|
Psoralen | C11H6O3 | DNA intercalation | Natural compound; less selective than Psora-4 |
Angelicin | C11H8O3 | DNA intercalation | Similar structure; different biological activities |
5-Methoxypsoralen | C12H10O4 | Photosensitizer | Used primarily in phototherapy |
Furocoumarin | Various (includes psoralens) | DNA damage induction | Broad class; variable effects on ion channels |
Psora-4 stands out due to its specific targeting of the Kv1.3 channel with high potency, making it particularly useful for therapeutic applications where modulation of immune responses is required .
Irritant